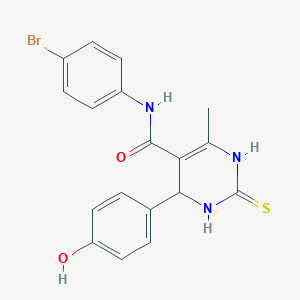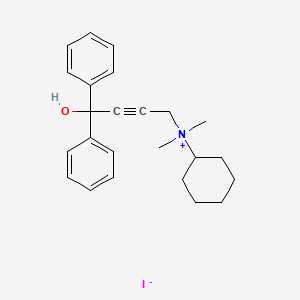
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its cyclohexyl group, a hydroxyl group attached to a diphenylbut-2-ynyl moiety, and a dimethylazanium group paired with an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide typically involves multi-step organic reactions. The initial step often includes the formation of the diphenylbut-2-ynyl backbone through a series of coupling reactions. This is followed by the introduction of the hydroxyl group and the cyclohexyl group under controlled conditions. The final step involves the quaternization of the nitrogen atom with dimethyl groups and the addition of the iodide ion to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Uniqueness
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylazanium moiety. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
IUPAC Name |
cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30NO.HI/c1-25(2,23-17-10-5-11-18-23)20-12-19-24(26,21-13-6-3-7-14-21)22-15-8-4-9-16-22;/h3-4,6-9,13-16,23,26H,5,10-11,17-18,20H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLNKJEEGUZAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
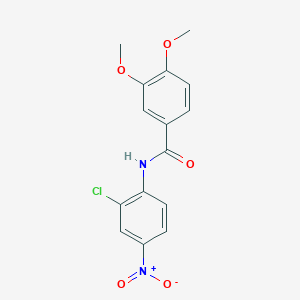
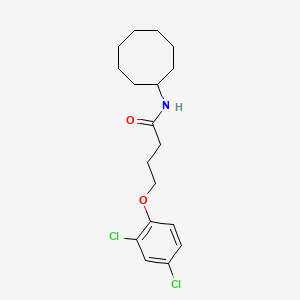
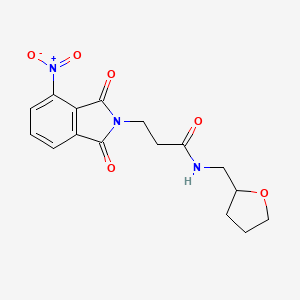
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
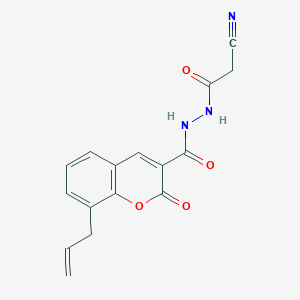
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5103138.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B5103145.png)
![6,9,12,20,23,28-Hexaoxa-1,3,15,17-tetrazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)

![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
